Cyclohex-2-enone, 3-(2-methoxybenzylamino)-5-(3-methoxyphenyl)-
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Overview
Description
5-(3-METHOXYPHENYL)-3-{[(2-METHOXYPHENYL)METHYL]AMINO}CYCLOHEX-2-EN-1-ONE is an organic compound that belongs to the class of cyclohexenones These compounds are characterized by a cyclohexene ring with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-METHOXYPHENYL)-3-{[(2-METHOXYPHENYL)METHYL]AMINO}CYCLOHEX-2-EN-1-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl groups: This step may involve electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the cyclohexene ring.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Carboxylic acids, quinones.
Reduction products: Alcohols.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biochemical studies: Used as a probe or reagent in biochemical assays.
Medicine
Therapeutic agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-METHOXYPHENYL)-3-{[(2-METHOXYPHENYL)METHYL]AMINO}CYCLOHEX-2-EN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of methoxy and aminomethyl groups suggests potential interactions through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone derivatives: Compounds with similar cyclohexene and ketone structures.
Methoxyphenyl compounds: Compounds with methoxy groups attached to aromatic rings.
Aminomethyl compounds: Compounds with aminomethyl functional groups.
Uniqueness
The unique combination of methoxyphenyl and aminomethyl groups in 5-(3-METHOXYPHENYL)-3-{[(2-METHOXYPHENYL)METHYL]AMINO}CYCLOHEX-2-EN-1-ONE may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H23NO3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-3-[(2-methoxyphenyl)methylamino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H23NO3/c1-24-20-8-5-7-15(12-20)17-10-18(13-19(23)11-17)22-14-16-6-3-4-9-21(16)25-2/h3-9,12-13,17,22H,10-11,14H2,1-2H3 |
InChI Key |
KBKAEXXZKUMYEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=CC(=O)C2)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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